molecular formula C13H12BrNOS B1487948 4-Bromo-2-(4-methylsulfanylphenoxy)-phenylamine CAS No. 1495721-52-2

4-Bromo-2-(4-methylsulfanylphenoxy)-phenylamine

Cat. No. B1487948
M. Wt: 310.21 g/mol
InChI Key: VXPUBYZZFBGOTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a simple phenylamine. The bromine atom could be added through electrophilic aromatic substitution, and the methylsulfanyl group could be introduced through a nucleophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar phenyl ring, with the various substituents adding to the complexity of the molecule. The electron-withdrawing bromine atom and the electron-donating methylsulfanyl group would influence the electron distribution in the molecule, potentially making it reactive .


Chemical Reactions Analysis

The compound could participate in various chemical reactions. The bromine atom is a good leaving group, so it could be replaced by other groups in nucleophilic substitution reactions. The amine group could act as a base or a nucleophile, participating in acid-base reactions or forming new bonds with electrophiles.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar amine group and the nonpolar methylsulfanyl group could give it unique solubility properties. The bromine atom could make the compound denser than similar compounds without halogens .

properties

IUPAC Name

4-bromo-2-(4-methylsulfanylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNOS/c1-17-11-5-3-10(4-6-11)16-13-8-9(14)2-7-12(13)15/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPUBYZZFBGOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(4-methylsulfanylphenoxy)-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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